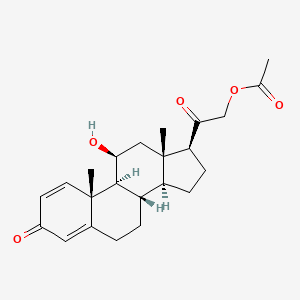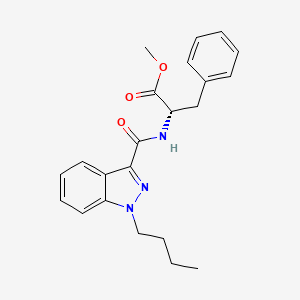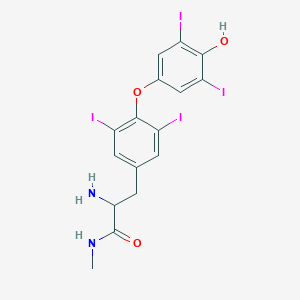![molecular formula C20H15ClFN5O2 B10829192 2-[1-[2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-yl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide](/img/structure/B10829192.png)
2-[1-[2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-yl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-008 is a potent and selective inhibitor of activin-like kinase 4 and activin-like kinase 5, which are receptor protein kinases associated with the development of various diseases, including cancer, fibrosis, heart diseases, and immune dysfunction . TP-008 has shown excellent cellular potency and is used as a chemical probe for mechanistic studies on the activin-like kinase 4 and activin-like kinase 5 signaling pathways .
Preparation Methods
The synthesis of TP-008 involves the preparation of a 2-oxo-imidazopyridine scaffold. The synthetic route typically includes the following steps:
Formation of the imidazopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as chloro, fluoro, and methyl groups to the imidazopyridine core.
Final assembly: Coupling reactions to attach the desired side chains and complete the synthesis of TP-008.
Industrial production methods for TP-008 are not extensively documented, but they would likely involve optimization of the synthetic route for scalability, yield, and purity.
Chemical Reactions Analysis
TP-008 undergoes various chemical reactions, including:
Oxidation: TP-008 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on TP-008.
Substitution: Halogen substitution reactions are common, where chloro or fluoro groups can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TP-008 is widely used in scientific research due to its potent inhibitory effects on activin-like kinase 4 and activin-like kinase 5. Some of its applications include:
Cancer research: TP-008 is used to study the role of activin-like kinase 4 and activin-like kinase 5 in cancer progression and to develop potential therapeutic strategies.
Fibrosis studies: Researchers use TP-008 to investigate the mechanisms of fibrosis and to identify potential targets for antifibrotic therapies.
Cardiovascular research: TP-008 helps in understanding the role of activin-like kinase 4 and activin-like kinase 5 in heart diseases and developing treatments.
Immunology: TP-008 is used to study immune responses and the potential for modulating immune function in various diseases.
Mechanism of Action
TP-008 exerts its effects by inhibiting the phosphorylation of the substrate SMAD2, which is a key step in the activin-like kinase 4 and activin-like kinase 5 signaling pathways . By blocking this phosphorylation, TP-008 disrupts the downstream signaling events that lead to the expression of specific target genes involved in disease processes .
Comparison with Similar Compounds
TP-008 is unique due to its dual inhibitory activity on both activin-like kinase 4 and activin-like kinase 5. Similar compounds include:
SD-208: Another activin-like kinase 5 inhibitor, but with different selectivity and potency profiles.
CTEP: A selective inhibitor with a different target profile compared to TP-008.
Topiroxostat: An inhibitor with a distinct mechanism of action and therapeutic applications.
TP-008 stands out due to its high cellular potency and selectivity, making it a valuable tool for research in various fields .
Properties
Molecular Formula |
C20H15ClFN5O2 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
2-[1-[2-(5-chloro-2-fluorophenyl)-5-methylpyridin-4-yl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C20H15ClFN5O2/c1-11-8-25-15(13-6-12(21)2-3-14(13)22)7-17(11)27-16-4-5-24-9-18(16)26(20(27)29)10-19(23)28/h2-9H,10H2,1H3,(H2,23,28) |
InChI Key |
LVEUPFUJRKZPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N2C3=C(C=NC=C3)N(C2=O)CC(=O)N)C4=C(C=CC(=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829132.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate](/img/structure/B10829137.png)
![(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829140.png)
![3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid](/img/structure/B10829153.png)

![3'-({3-[(2-{[2-(dimethylamino)phenyl]formamido}ethyl)amino]phenyl}sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide hydrate dihydrochloride](/img/structure/B10829172.png)
![7,7-Dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829173.png)
![2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid](/img/structure/B10829181.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid](/img/structure/B10829182.png)
![4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829185.png)
![2,4-dimethyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829207.png)
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829211.png)
